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Compound of Interest |

2-[2-(Sec-butyl)phenoxy]propanoic
Compound Name:
acid
CAS No.: 887029-70-1
Cat. No.: B181239

Executive Summary & Chemical Context

Target Analyte: 2-[2-(Sec-butyl)phenoxy]propanoic acid CAS Registry (Analog): Related to
887029-70-1 (Isomeric forms vary) Molecular Formula: C13H1s03 Molecular Weight: 222.28
g/mol

This technical guide provides a rigorous spectroscopic characterization framework for 2-[2-
(Sec-butyl)phenoxy]propanoic acid. This molecule represents a specific class of
aryloxyalkanoic acids, widely utilized as herbicide intermediates (similar to Mecoprop) and
chiral building blocks in pharmaceutical synthesis.

Critical Chemical Insight: The molecule possesses two chiral centers:
e The sec-butyl benzylic carbon.
e The

-carbon of the propanoic acid moiety. Consequently, synthetic samples often exist as a
mixture of four diastereomers. High-resolution NMR will likely display signal doubling or
complex multiplets due to diastereomeric hon-equivalence, a critical quality attribute (CQA)
often overlooked in standard purity assays.
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Spectroscopic Profile (Data Tables)
Proton Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCIs (Deuterated Chloroform) Frequency: 400 MHz (Recommended minimum for

diastereomer resolution)
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10.5-12.0

Broad Singlet

-COOH

Carboxylic acid
proton;
exchangeable
with D20.

7.15-7.20

Doublet (dd)

1H

Ar-H (3)

Ortho to sec-
butyl; deshielded
by alkyl group.

7.05-7.12

Triplet (td)

1H

Ar-H (5)

Meta position;
standard
aromatic

coupling.

6.85-6.95

Triplet (td)

1H

Ar-H (4)

Para position.

6.70 - 6.75

Doublet (d)

1H

Ar-H (6)

Ortho to ether
oxygen; shielded
by electron
donation (+M
effect).

4.75 -4.85

Quartet

1H

-O-CH-COOH

-proton;
characteristic of
aryloxypropanoic

acids.

3.10-3.25

Multiplet

1H

Ar-CH-(CH3)(Et)

Benzylic proton
of sec-butyl

group.

1.65-1.70

Doublet

3H

-O-CH-(CHs)

Methyl group on
the propanoic

tail.

1.50-1.65

Multiplet

2H

-CH(CH3)-CHa2-
CHs

Methylene of

sec-butyl group.
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Methyl group of

1.18-1.22 Doublet 3H -CH(CH5)-Et sec-butyl
(benzylic).

Terminal methyl

0.80-0.85 Triplet 3H -CH2-CHs
of sec-butyl.

Analyst Note: The chemical shifts at 1.65 ppm and 4.75 ppm are diagnostic for the ether linkage
formation. If the reaction is incomplete, the phenolic proton (Ar-OH) of the starting material

would appear as a sharp singlet at ~5.0-6.0 ppm, which must be absent in the purified product.

Carbon-13 NMR ( C NMR)

Solvent: CDCl3
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Shift (

Carbon Type Assignment
» Ppm)
176.5 Quaternary (C=0) Carboxylic Acid Carbonyl
155.2 Quaternary (Ar-C) C-O (lpso carbon)
136.8 Quaternary (Ar-C) C-alkyl (Ortho position)
129.5 CH (Ar) Meta carbon
126.8 CH (Ar) Ortho carbon (sec-butyl side)
1215 CH (Ar) Para carbon
112.4 CH (Ar) Ortho carbon (Ether side)
72.8 CH (Aliphatic) _Carbon (-O-CH-COOH)
335 CH (Aliphatic) Benzylic CH of sec-butyl
29.8 CHz (Aliphatic) Methylene of sec-butyl
20.5 CHs (Aliphatic) Methyl of sec-butyl (benzylic)
18.6 CHs (Aliphatic) Methyl of propanoic tail
12.2 CHs (Aliphatic) Terminal methyl of sec-butyl

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.
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Wavenumber (cm~?) Vibration Mode Diagnostic Value

Broad, strong absorption
2800 - 3300 O-H Stretch indicating carboxylic acid
dimer.

Aliphatic C-H (sp?) from butyl

2960, 2870 C-H Stretch
and propyl groups.
Critical: Carbonyl stretch.
1705 - 1725 C=0 Stretch
Sharp and strong.
1590, 1490 C=C Ring Stretch Aromatic skeletal vibrations.
Critical: Aryl alkyl ether linkage
1235 - 1245 C-O-C Stretch i
(asymmetric stretch).
Ortho-disubstituted benzene
750 C-H Out-of-Plane

ring (4 adjacent hydrogens).

Mass Spectrometry (MS) Fragmentation Logic

Method: GC-MS (Electron Impact, 70 eV) or LC-MS (ESI-).

The fragmentation pattern is dictated by the stability of the phenoxy radical and the cleavage of
the carboxylic tail.

Molecular lon (M*): m/z 222 (Often weak in El).

Base Peak (Likely): m/z 135 or 149.

o Mechanism:[1][2] Cleavage of the ether bond or

-cleavage of the sec-butyl group.

Diagnostic Fragment (M - 45): m/z 177.

o Loss: -COOH group. Characteristic of carboxylic acids.

McLafferty Rearrangement:
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o The propanoic acid chain can undergo rearrangement, often yielding ions at m/z 87 or
similar, depending on the exact charge localization.

Visualization: Fragmentation Pathway

The following diagram illustrates the logical mass spec fragmentation pathways for structural
verification.

Molecular lon (M+)

m/z 222

Alpha Cleavage

(-45 Da) C-O Bond Break

Fragment A (M - COOH) Fragment B (Ether Cleavage)
[Ar-O-CH(CH3)]+ [Sec-Butyl-Phenol lon]
m/z 177 m/z 150

Ring Expansion
(- Alkyl groups)

Tropylium Derivative

(Rearrangement)
m/z 105-135 range

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation pathway focusing on the diagnostic loss of the
carboxylic moiety and ether cleavage.

Experimental Protocols for Validation
Sample Preparation for NMR

To ensure high-fidelity resolution of the diastereomeric pairs:

e Mass: Weigh 10-15 mg of the analyte.
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e Solvent: Dissolve in 0.6 mL of CDCIs (99.8% D) containing 0.03% TMS (Tetramethylsilane)
as an internal standard.

o Note: If the sample is a salt (e.g., sodium salt), treat with 1M HCI and extract with ethyl
acetate first to isolate the free acid.

« Filtration: Filter through a glass wool plug directly into the NMR tube to remove suspended
solids which cause line broadening.

HPLC Purity Assay (Diastereomer Separation)

Standard C18 columns may merge diastereomers. Use a Chiral Stationary Phase (CSP) if
enantiomeric excess (ee) determination is required.

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.

Detection: UV @ 275 nm (Phenolic absorption).

Analytical Workflow Diagram

The following workflow ensures the integrity of the data generated, moving from crude
synthesis to validated spectral data.
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——————————————————

(Check m/z 222)

Data Correlation
(Confirm Structure)

Crude Sample Acid/Base Extraction »_| Flash Chromatography
(Reaction Mixture) (Isolate Free Acid) = (Hexane/EtOAc)

(Check C=0, OH)

(Check Integration)
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Caption: Step-by-step purification and validation workflow to ensure spectral artifacts (like
solvent peaks) are minimized.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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phenoxy-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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